molecular formula C18H17NO5 B557657 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid CAS No. 161125-36-6

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid

Cat. No.: B557657
CAS No.: 161125-36-6
M. Wt: 327.3 g/mol
InChI Key: OOFCRVWLJFLVCB-UHFFFAOYSA-N
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Description

This compound is an alanine derivative . It is also referred to as "(2S)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxypropanoic acid" . It is used in research and is not sold to patients .


Synthesis Analysis

The synthesis of this compound involves the Arndt-Eistert method, which employs Fmoc-a-amino acid and N, N’-dicyc!ohexylcarbodiimide (DCC) mixture for the acylation of diazomethane . This process synthesizes the key intermediates Fmoc-a-amino acyldiazomethanes as crystalline solids .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H19NO4 . The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 325.36 g/mol . It appears as a solid and is white to light yellow in color . It is soluble in DMSO at a concentration of 100 mg/mL . The storage temperature is -20°C for 3 years or 4°C for 2 years .

Scientific Research Applications

Synthesis and Homologation

The application of the Arndt-Eistert protocol with N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids has been successful in synthesizing enantiomerically pure N-Fmoc-protected β-amino acids. This process is efficient, yielding high-quality β-amino acids in just two steps with high yield (Ellmerer-Müller et al., 1998).

Preparation for Solid-Phase Syntheses

New N-Fmoc-protected β2-homoamino acids have been prepared, showcasing key steps like diastereoselective amidomethylation. This process is crucial for the large-scale preparation of Fmoc-β2hXaa-OH, instrumental in solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Self-Assembled Structures

The self-assembling properties of Fmoc modified aliphatic uncharged single amino acids have been explored, revealing unique self-assembled structures under various conditions. These findings pave the way for novel self-assembled architectures with potential material science and nanotechnology applications (Gour et al., 2021).

Peptide Synthesis

The N,O-Bis-Fmoc derivatives of amino acids have been utilized as intermediates for peptide synthesis. This strategy helps inhibit interchain association during solid-phase peptide synthesis, highlighting the versatility of Fmoc-protected amino acids in peptide synthesis (Johnson et al., 1993).

Application in Biomedical Research

Fluorenylmethoxycarbonyl (Fmoc) amino acids are gaining interest in biomedical research for designing hydrogelators, biomaterials, or therapeutics. Understanding their structural and supramolecular features is crucial for recognizing their properties (Bojarska et al., 2020).

Enzyme-Activated Surfactants

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes, leading to homogeneous aqueous nanotube dispersions under constant and physiological conditions. This application demonstrates the potential of Fmoc-protected amino acids in nanotechnology (Cousins et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Biochemical Analysis

Biochemical Properties

Fmoc-dl-isoser-oh is frequently used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Cellular Effects

The cellular effects of Fmoc-dl-isoser-oh are primarily related to its role as a protecting group in peptide synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Molecular Mechanism

The molecular mechanism of Fmoc-dl-isoser-oh involves its role as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-dl-isoser-oh in laboratory settings are related to its use in peptide synthesis . The Fmoc group is rapidly removed by base . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Metabolic Pathways

The metabolic pathways involving Fmoc-dl-isoser-oh are primarily related to its role in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Transport and Distribution

Due to its role in peptide synthesis, it is likely that it is transported and distributed in a manner similar to other peptide synthesis reagents .

Subcellular Localization

Given its role in peptide synthesis, it is likely that it is localized in the same subcellular compartments where peptide synthesis occurs .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFCRVWLJFLVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570239
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161125-36-6
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161125-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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